molecular formula C9H8N2O B1371901 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000342-16-4

6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1371901
CAS No.: 1000342-16-4
M. Wt: 160.17 g/mol
InChI Key: NCXWOWLWBHEFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a fused heterocyclic compound featuring a pyrrolo-pyridine backbone with a methyl group at position 6 and a formyl (carbaldehyde) substituent at position 2. Notably, this compound has been listed as discontinued in commercial catalogs (e.g., CymitQuimica, 2025), suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-9-8(4-10-6)7(5-12)3-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXWOWLWBHEFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646793
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-16-4
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Typical precursors include substituted pyridines or pyrroles that can be cyclized or functionalized to yield the fused pyrrolo-pyridine system.
  • Common intermediates are halogenated pyridines (e.g., 6-bromo or 5-bromo derivatives) that allow for palladium-catalyzed cross-coupling reactions.
  • Formylation is introduced either by direct electrophilic substitution or by functional group transformation on a preformed bicyclic scaffold.

Palladium-Catalyzed Cross-Coupling and Cyclization

  • Palladium-catalyzed Suzuki or Sonogashira couplings are frequently employed to construct the fused ring system or introduce substituents such as the methyl or aldehyde groups.
  • For example, the use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst in dioxane/water mixtures under nitrogen atmosphere at elevated temperatures (~80°C) facilitates coupling of bromo-substituted pyrrolo-pyridines with boronic acids.
  • Subsequent cyclization steps may be base-catalyzed ring closures or domino reactions involving sulfonamide intermediates to form the bicyclic core.

Formylation Strategies

  • The aldehyde group at position 3 is typically introduced via formylation reactions such as Vilsmeier-Haack or directed lithiation followed by quenching with electrophilic formyl sources.
  • Alternatively, oxidation of methyl groups or other precursors on the bicyclic scaffold can yield the aldehyde functionality.
  • Controlled reaction conditions, such as temperature and time, are critical to avoid over-oxidation or side reactions.

Detailed Preparation Method from Literature Data

Stepwise Synthetic Route (Adapted from Related Pyrrolo[3,2-b]pyridine Derivatives)

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Halogenation of 4-amino-2-bromopyridine Iodine monochloride in AcOH at 75°C for 3 h 38 (desired isomer) Mixture of regioisomers formed, purified by chromatography
2 Sulfonamide formation Methanesulfonyl chloride, base 54 Enhances cyclization efficiency
3 Sonogashira cross-coupling Pd catalyst, ethynyl pyrazole derivative 56 (overall) Builds alkyne intermediate for ring closure
4 Base-catalyzed domino cyclization Base, heat Variable Forms bicyclic pyrrolo-pyridine core
5 Formylation Vilsmeier-Haack or directed lithiation 20-65 Conditions optimized for aldehyde introduction
6 Purification Chromatography, ion-exchange resin treatment - Removes impurities and byproducts

Notes on Reaction Conditions and Yields

  • Yields for key intermediates vary widely (20–65%), influenced by reagent purity, temperature control, and reaction time.
  • Excess amines or reagents can complicate purification, often requiring ion-exchange resin or multiple chromatographic steps.
  • Use of nitrogen atmosphere and anhydrous solvents prevents oxidation and degradation of sensitive intermediates.

Representative Experimental Procedure (Based on Patent and Research Data)

  • Preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate:

    • Suspend 5-bromo-1H-pyrrolo[2,3-b]pyridine (5.0 g, 25.4 mmol), phenylboronic acid (3.7 g, 30.5 mmol), and potassium carbonate (10.5 g, 76.1 mmol) in 2.5:1 dioxane/water (253 mL).
    • Add 1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.04 g, 1.27 mmol).
    • Heat under nitrogen at 80°C for several hours.
    • Cool, acidify with 6N HCl, extract with ethyl acetate, dry, and concentrate.
    • Purify product by ion-exchange resin treatment and elution with ammonia in methanol.
  • Formylation step:

    • Treat the bicyclic intermediate with Vilsmeier reagent or equivalent formylation agent under controlled temperature.
    • Monitor reaction progress by TLC or HPLC.
    • Quench and extract product, followed by purification using silica gel chromatography.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 For cross-coupling
Solvent Dioxane/water (2.5:1), AcOH Depends on step
Temperature 25–80°C Higher for coupling, lower for formylation
Reaction Time 1–7 hours Varies by step
Yield 20–65% Depends on step and purification
Atmosphere Nitrogen Prevents oxidation
Purification Chromatography, ion-exchange resin Essential for purity

Research Findings and Optimization Insights

  • Introduction of sulfonamide groups improves cyclization efficiency and yield of bicyclic intermediates.
  • N-Methylation on certain positions can enhance compound stability without significantly reducing activity, implying potential for methylation in synthetic routes.
  • Air oxidation sensitivity of intermediates requires inert atmosphere and careful handling.
  • Excess reagents such as benzylamine can lead to impurities; purification protocols must be carefully designed.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cancer Therapy

One of the most prominent applications of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is in cancer therapy. Research indicates that derivatives of this compound can inhibit various oncogenic pathways:

  • FGFR Inhibition : Compounds derived from this scaffold have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in several tumor types. For example, a derivative demonstrated IC50 values of 7 nM for FGFR1, highlighting its potential as a therapeutic agent against breast cancer by inhibiting cell proliferation and inducing apoptosis.
  • B-Raf Kinase Inhibition : The compound also acts as an inhibitor of the oncogenic B-Raf kinase, showcasing significant antimelanoma activity. This inhibition is crucial for targeting specific cancer cell lines effectively.

MPS1 Inhibition

Recent studies have focused on the optimization of MPS1 inhibitors based on the pyrrolo[3,2-c]pyridine scaffold. These inhibitors stabilize an inactive conformation of MPS1, which is essential for its role in cell cycle regulation. The optimized compounds displayed favorable pharmacokinetics and dose-dependent inhibition in human tumor xenograft models .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently. These include palladium-mediated coupling reactions and other methodologies that allow for the introduction of different substituents to tailor biological activity .
  • Chemical Intermediate : As an intermediate, it plays a critical role in synthesizing other biologically active compounds, facilitating the development of new pharmaceuticals and materials.

Biological Interactions

Understanding the interactions of this compound with biological targets is essential for elucidating its mechanism of action:

  • Binding Affinity Studies : Interaction studies have shown that this compound exhibits binding affinity with various targets involved in cancer progression, which is vital for developing targeted therapies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and commercial differences between the target compound and analogs:

Compound Name Molecular Weight Ring Fusion Substituents Commercial Availability
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Not specified Pyrrolo[3,2-c]pyridine 6-Me, 3-CHO Discontinued
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 266.47 Pyrrolo[2,3-b]pyridine 1-Me, 3-CHO Available (Enamine Ltd, 2022)
3-Aryl-5H-furo[3,2-c]quinolin-4-ones Varies Furo[3,2-c]quinoline 3-Aryl, 4-ketone Synthetically accessible

Key Observations:

  • Ring Fusion Differences : The target compound’s pyrrolo[3,2-c]pyridine system differs from the [2,3-b] fusion in the Enamine Ltd analog, altering electronic conjugation and steric environments.
  • Substituent Positioning : The 6-methyl group in the target compound contrasts with the 1-methyl group in the Enamine analog, which may influence reactivity in cross-coupling or nucleophilic addition reactions.

Stability and Reactivity Considerations

  • Carbaldehyde Reactivity : The 3-carbaldehyde group in both the target compound and the Enamine analog is a key electrophilic site for condensation or nucleophilic attack, useful in constructing larger molecular architectures.
  • Methyl Group Effects : The 6-methyl group in the target compound may hinder certain reactions (e.g., electrophilic substitution) due to steric bulk, whereas the 1-methyl group in the Enamine analog could enhance solubility or modulate electronic effects .

Commercial and Research Relevance

  • Discontinuation of Target Compound : Its discontinued status contrasts with the availability of the Enamine Ltd analog, suggesting that structural modifications (e.g., methyl positioning) impact practical utility.

Biological Activity

6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound characterized by a unique structure combining pyrrole and pyridine rings. Its molecular formula is C9_9H8_8N2_2O, with a molecular weight of approximately 160.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical development.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological exploration. The compound is primarily utilized in:

  • Pharmaceutical Development : As a building block for synthesizing biologically active compounds.
  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes, which may lead to therapeutic applications.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to physiological effects such as:

  • Inhibition of Tumor Growth : Compounds derived from this scaffold have shown significant activity against human cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Antitumor Activity

A notable study evaluated the antitumor effects of derivatives based on the 6-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold. The results indicated that several compounds displayed moderate to excellent antitumor activities against various cancer cell lines (HeLa, SGC-7901, MCF-7). For example:

CompoundCell LineIC50 (μM)
10tHeLa0.12
10tSGC-79010.15
10tMCF-70.21

These findings underscore the potential of this compound in oncology research.

Enzyme Inhibition

Another study focused on the inhibition of MPS1 kinase by derivatives of the pyrrolo[3,2-c]pyridine scaffold. The lead compound demonstrated an IC50 value of 0.025 μM against MPS1, indicating potent enzyme inhibition with favorable oral bioavailability.

Interaction Studies

Interaction studies involving this compound have highlighted its binding affinity with various biological targets. These studies are crucial for elucidating the compound's mechanism of action and therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?

The compound is typically synthesized via functionalization of the pyrrolopyridine core. A key approach involves the Vilsmeier-Haack reaction, where phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are used to introduce the aldehyde group at the 3-position. For example, analogous syntheses of carbaldehyde derivatives start with the parent heterocycle, followed by formylation under controlled conditions (e.g., 0–90°C, inert atmosphere) . Alternative routes include nucleophilic substitution on brominated precursors, as seen in the synthesis of 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde derivatives .

Q. How is this compound characterized post-synthesis?

Characterization involves multi-spectral analysis:

  • Elemental analysis to confirm purity and composition.
  • IR spectroscopy to identify the aldehyde C=O stretch (~1700 cm⁻¹) and pyrrole/pyridine ring vibrations.
  • ¹H/¹³C NMR to resolve methyl group protons (δ ~2.5 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and aromatic protons in the fused ring system .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What functional groups dominate its reactivity?

The aldehyde group at C3 is highly electrophilic, enabling nucleophilic additions (e.g., condensation with amines or hydrazines to form Schiff bases) . The methyl group at C6 may sterically hinder substitutions at adjacent positions, while the pyrrolopyridine core participates in π-π stacking and hydrogen bonding, critical for interactions in catalytic or biological systems .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents to the pyrrolopyridine scaffold?

Substituent introduction depends on electronic and steric factors:

  • Electrophilic substitution at electron-rich positions (e.g., C5 or C7) requires Lewis acid catalysts (e.g., AlCl₃) .
  • Cross-coupling reactions (Suzuki, Buchwald-Hartwig) on brominated derivatives (e.g., 4-bromo analogs) enable aryl/heteroaryl group incorporation .
  • Solvent polarity and temperature significantly impact regioselectivity. For example, polar aprotic solvents (DMF, DMSO) enhance electrophilic reactivity, while lower temperatures reduce side reactions .

Q. What strategies address stability challenges during storage or experimental use?

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the aldehyde group.
  • Moisture sensitivity : Use anhydrous solvents and desiccants (e.g., molecular sieves) during reactions.
  • Thermal stability : Differential scanning calorimetry (DSC) studies on analogous compounds suggest decomposition above 150°C, necessitating low-temperature storage (≤−20°C) for long-term stability .

Q. How can computational methods elucidate its electronic properties and potential applications?

  • Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict reactivity (e.g., aldehyde electrophilicity) and charge distribution .
  • Molecular docking evaluates binding affinity to biological targets (e.g., kinases), leveraging the pyrrolopyridine core’s planar structure for π-stacking with protein active sites .
  • QSAR modeling correlates structural features (e.g., methyl group position) with physicochemical properties (logP, solubility) for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.